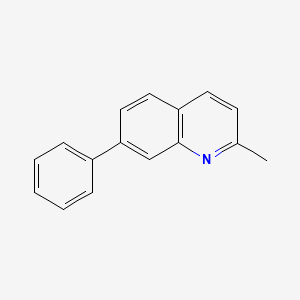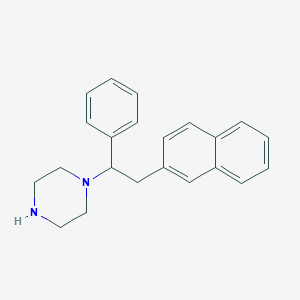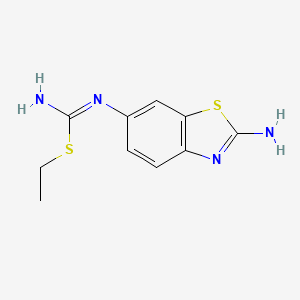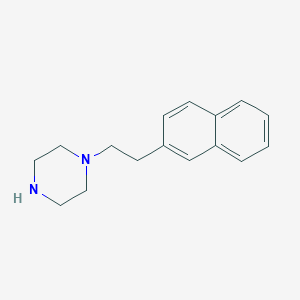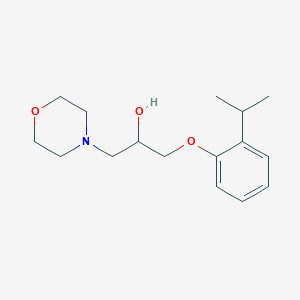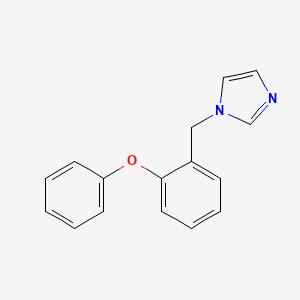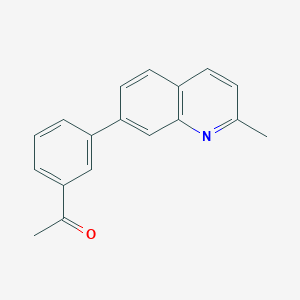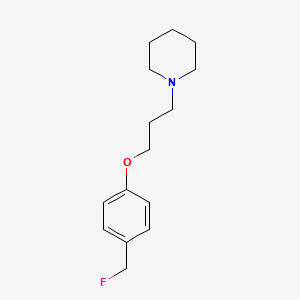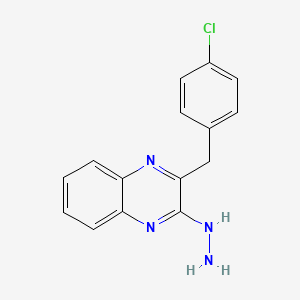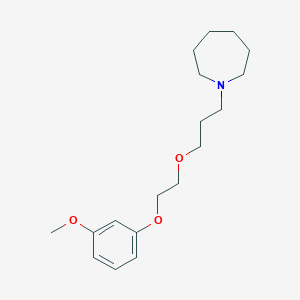
1-(3-(2-(3-Methoxyphenoxy)ethoxy)propyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(3-(2-(3-methoxyphenoxy)ethoxy)propyl)azepane involves multiple steps. One common synthetic route includes the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with 1,3-dibromopropane to yield 3-(2-(3-methoxyphenoxy)ethoxy)propyl bromide. Finally, the bromide is reacted with azepane under basic conditions to produce the target compound .
Chemical Reactions Analysis
1-(3-(2-(3-methoxyphenoxy)ethoxy)propyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as a novel inhibitor and DNA binding reagent.
Medicine: It has been investigated for its potential use as an antidiabetic and anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-(2-(3-methoxyphenoxy)ethoxy)propyl)azepane involves its interaction with specific molecular targets. For example, it has been shown to bind to the histamine H3 receptor, modulating its activity and influencing various physiological processes . The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction.
Comparison with Similar Compounds
1-(3-(2-(3-methoxyphenoxy)ethoxy)propyl)azepane can be compared with other similar compounds, such as:
1-(3-(2-(3-hydroxyphenoxy)ethoxy)propyl)azepane: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.
1-(3-(2-(3-ethoxyphenoxy)ethoxy)propyl)azepane: The ethoxy group can alter the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H29NO3 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-[3-[2-(3-methoxyphenoxy)ethoxy]propyl]azepane |
InChI |
InChI=1S/C18H29NO3/c1-20-17-8-6-9-18(16-17)22-15-14-21-13-7-12-19-10-4-2-3-5-11-19/h6,8-9,16H,2-5,7,10-15H2,1H3 |
InChI Key |
CRNTZNDTRWBBPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCCN2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


